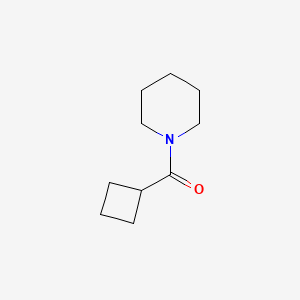![molecular formula C12H16N4O2 B6643926 3-ethyl-5-methyl-N-[1-(1H-pyrazol-4-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6643926.png)
3-ethyl-5-methyl-N-[1-(1H-pyrazol-4-yl)ethyl]-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-5-methyl-N-[1-(1H-pyrazol-4-yl)ethyl]-1,2-oxazole-4-carboxamide is a chemical compound used in scientific research. It is a synthetic compound that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
3-ethyl-5-methyl-N-[1-(1H-pyrazol-4-yl)ethyl]-1,2-oxazole-4-carboxamide has been used in scientific research to study various biological processes. It has been used as a ligand for G protein-coupled receptors (GPCRs) and has been shown to modulate the activity of these receptors. It has also been used to study the role of GPCRs in various biological processes such as inflammation, pain, and cancer.
Mecanismo De Acción
The mechanism of action of 3-ethyl-5-methyl-N-[1-(1H-pyrazol-4-yl)ethyl]-1,2-oxazole-4-carboxamide involves its binding to GPCRs. It has been shown to bind to the CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune function. Binding of the compound to these receptors results in the modulation of their activity, leading to various biological effects.
Biochemical and physiological effects:
3-ethyl-5-methyl-N-[1-(1H-pyrazol-4-yl)ethyl]-1,2-oxazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of GPCRs, leading to the regulation of pain, inflammation, and immune function. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-ethyl-5-methyl-N-[1-(1H-pyrazol-4-yl)ethyl]-1,2-oxazole-4-carboxamide in lab experiments is its ability to modulate the activity of GPCRs. This makes it a useful tool for studying the role of these receptors in various biological processes. However, one of the limitations of using this compound is its synthetic nature, which may limit its applicability to natural biological processes.
Direcciones Futuras
There are several future directions for the study of 3-ethyl-5-methyl-N-[1-(1H-pyrazol-4-yl)ethyl]-1,2-oxazole-4-carboxamide. One direction is the study of its effects on other GPCRs and their role in various biological processes. Another direction is the study of its potential as a therapeutic agent for the treatment of pain, inflammation, and other diseases. Additionally, the development of new synthesis methods for this compound may lead to its wider applicability in scientific research.
Métodos De Síntesis
The synthesis of 3-ethyl-5-methyl-N-[1-(1H-pyrazol-4-yl)ethyl]-1,2-oxazole-4-carboxamide has been achieved using various methods. One of the methods involves the reaction of 3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid with 1-(1H-pyrazol-4-yl) ethanamine in the presence of a coupling agent. Another method involves the reaction of 3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid with 1-(1H-pyrazol-4-yl) ethanamine in the presence of a base.
Propiedades
IUPAC Name |
3-ethyl-5-methyl-N-[1-(1H-pyrazol-4-yl)ethyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-4-10-11(8(3)18-16-10)12(17)15-7(2)9-5-13-14-6-9/h5-7H,4H2,1-3H3,(H,13,14)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUKVXUPWBFQRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC(C)C2=CNN=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[[(5-Methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid](/img/structure/B6643857.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-(cyclohexylmethyl)acetamide](/img/structure/B6643864.png)


![4-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-2-nitroaniline](/img/structure/B6643909.png)
![2-bromo-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B6643916.png)
![5-chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-fluorobenzamide](/img/structure/B6643927.png)
![4-ethyl-N-[1-(1H-pyrazol-4-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B6643935.png)
![2-(2-chloro-6-fluorophenyl)-N-[(3S)-piperidin-3-yl]acetamide](/img/structure/B6643941.png)
![(2R)-2-[[2-amino-2-(4-methylphenyl)acetyl]amino]butanoic acid](/img/structure/B6643944.png)


![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6643974.png)
![N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6643976.png)